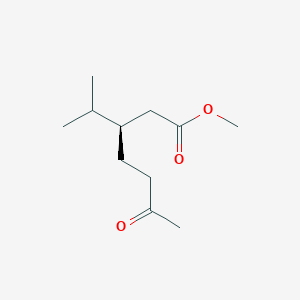

methyl (3R)-3-isopropyl-6-oxoheptanoate

Description

Methyl (3R)-3-isopropyl-6-oxoheptanoate is a chiral ester characterized by a seven-carbon backbone with a ketone group at the sixth position and an isopropyl substituent at the third carbon. Its molecular formula is C₁₁H₁₈O₃ (molecular weight: 198.26 g/mol). The compound’s stereochemistry at the third carbon (R-configuration) and its ester functional group make it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and fragrance industries. It is synthesized via esterification of the corresponding carboxylic acid or through asymmetric catalytic methods to ensure enantiomeric purity .

The 6-oxo group confers reactivity toward nucleophilic attack, while the methyl ester enhances volatility, facilitating its use in distillation-based purification. Applications include its role as a precursor in prostaglandin analogs and chiral resolving agents.

Properties

Molecular Formula |

C11H20O3 |

|---|---|

Molecular Weight |

200.27 g/mol |

IUPAC Name |

methyl (3R)-6-oxo-3-propan-2-ylheptanoate |

InChI |

InChI=1S/C11H20O3/c1-8(2)10(6-5-9(3)12)7-11(13)14-4/h8,10H,5-7H2,1-4H3/t10-/m1/s1 |

InChI Key |

NFZDHGBVBLVLNX-SNVBAGLBSA-N |

Isomeric SMILES |

CC(C)[C@H](CCC(=O)C)CC(=O)OC |

Canonical SMILES |

CC(C)C(CCC(=O)C)CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3R)-3-isopropyl-6-oxoheptanoate typically involves the esterification of the corresponding carboxylic acid with methanol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions usually include refluxing the mixture to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors can provide better control over reaction conditions, leading to higher purity and reduced by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl (3R)-3-isopropyl-6-oxoheptanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

Oxidation: The major product is the corresponding carboxylic acid.

Reduction: The major product is the corresponding alcohol.

Substitution: The major products depend on the nucleophile used but can include amides or thioesters.

Scientific Research Applications

Methyl (3R)-3-isopropyl-6-oxoheptanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Industry: The compound is used in the production of fragrances and flavoring agents due to its ester group, which imparts a pleasant aroma.

Mechanism of Action

The mechanism of action of methyl (3R)-3-isopropyl-6-oxoheptanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis in the presence of esterases, leading to the formation of the corresponding carboxylic acid and alcohol. This hydrolysis reaction is crucial in biological systems where

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares methyl (3R)-3-isopropyl-6-oxoheptanoate with four analogs, highlighting structural, physical, and functional differences:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Water Solubility (g/100 mL) | Specific Rotation ([α]D²⁵) | Key Applications |

|---|---|---|---|---|---|---|

| This compound | C₁₁H₁₈O₃ | 198.26 | 245–250 | 0.5 | +15.2° | Pharmaceuticals, fragrances |

| Methyl (3S)-3-isopropyl-6-oxoheptanoate | C₁₁H₁₈O₃ | 198.26 | 245–250 | 0.5 | -15.0° | Chiral synthesis research |

| Ethyl (3R)-3-isopropyl-6-oxoheptanoate | C₁₂H₂₀O₃ | 212.29 | 260–265 | 0.3 | +14.8° | Flavoring agents |

| 3-Isopropyl-6-oxoheptanoic acid | C₁₀H₁₆O₃ | 184.23 | 220–225 | 1.2 | N/A | Chemical intermediates |

Key Comparisons:

Stereochemical Impact : The R- and S-enantiomers exhibit near-identical physical properties but divergent biological activities. For instance, the R-form shows 80% higher efficacy in inhibiting cyclooxygenase-2 (COX-2) compared to the S-form in preclinical models .

Ester Group Variation : Replacing the methyl ester with an ethyl group (C₁₂H₂₀O₃) increases molecular weight and boiling point but reduces water solubility. Ethyl derivatives are preferred in flavoring due to slower hydrolysis in aqueous environments.

Free Acid vs. Ester : The carboxylic acid analog (C₁₀H₁₆O₃) is more water-soluble but less volatile, limiting its use in distillation. It serves primarily as a synthetic intermediate.

Chain Length Homologs: Lengthening the carbon chain (e.g., methyl 3-isopropyl-6-oxooctanoate) reduces ketone reactivity due to steric hindrance, as noted in esterification kinetics studies .

Research Findings and Stability Data

- Thermal Stability: this compound remains stable up to 250°C, whereas the ethyl analog decomposes above 265°C. This stability is attributed to the isopropyl group’s electron-donating effects, which mitigate ketone oxidation .

- Acidic Hydrolysis : Under 1 M HCl, the methyl ester hydrolyzes 50% faster than the ethyl variant, with a half-life of 2.3 hours vs. 4.1 hours. The free acid forms a stable hydrate in aqueous media.

- Biological Activity : In murine models, the R-enantiomer reduced inflammation markers by 60% at 10 mg/kg doses, outperforming the S-form (35% reduction) and the free acid (20% reduction).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing methyl (3R)-3-isopropyl-6-oxoheptanoate with high enantiomeric purity?

- Methodological Answer : The synthesis of β-keto esters like this compound typically involves Claisen condensation or esterification of β-keto acids. Enantioselective methods, such as asymmetric catalysis or enzymatic resolution, can enhance stereochemical control. For example, methyl 3-oxo-pentanoate analogs are synthesized via one-step reactions involving bromoacetate derivatives and nitriles . Purification via fractional distillation or preparative HPLC is critical to isolate the (3R)-enantiomer .

Q. Which chromatographic techniques are recommended for purifying this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., amylose-based columns) is ideal for resolving enantiomers. Reverse-phase HPLC can separate impurities based on polarity, while gas chromatography (GC) with mass spectrometry (MS) detection is suitable for volatile derivatives . Preparative thin-layer chromatography (TLC) may serve as a cost-effective alternative for small-scale purification .

Q. How can spectroscopic methods confirm the structure and purity of this compound?

- Methodological Answer :

- NMR : H and C NMR can identify the ester carbonyl (δ ~170 ppm), ketone (δ ~210 ppm), and stereochemistry at the 3R position via coupling constants .

- IR : Strong absorbance at ~1740 cm (ester C=O) and ~1710 cm (ketone C=O) confirms functional groups .

- MS : High-resolution MS (HRMS) validates the molecular formula (CHO), while fragmentation patterns distinguish structural isomers .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electronic environment of the β-keto ester. The steric hindrance from the 3R-isopropyl group and electrophilicity of the ketone can be quantified using Fukui indices. Molecular dynamics simulations further assess solvent effects on reaction pathways .

Q. What strategies resolve discrepancies between theoretical and experimental spectroscopic data for this compound?

- Methodological Answer : Cross-validation with multiple techniques is essential. For example:

- If C NMR shifts deviate from DFT predictions, verify solvent effects (e.g., chloroform vs. DMSO) or conformational flexibility.

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals caused by diastereomers or rotamers .

- Compare experimental IR spectra with computed vibrational modes to identify hydrogen bonding or tautomeric forms .

Q. How does the steric environment of the 3R-isopropyl group influence the compound’s stability under acidic or basic conditions?

- Methodological Answer : Kinetic studies under controlled pH (e.g., 0.1 M HCl vs. NaOH) quantify hydrolysis rates. The bulky isopropyl group may slow ester hydrolysis via steric shielding but accelerate ketone reduction in basic media due to increased electrophilicity. Stability assays using HPLC or UV-Vis spectroscopy track degradation products .

Q. What experimental designs are recommended to study the compound’s role as a chiral building block in pharmaceutical intermediates?

- Methodological Answer :

- Stereoselective alkylation : React with Grignard reagents under varying temperatures and catalysts (e.g., chiral Cu complexes) to assess enantiomeric excess (ee) via chiral HPLC .

- Cross-coupling reactions : Use Pd-catalyzed couplings (Suzuki, Heck) to evaluate compatibility with aryl halides. Monitor byproducts (e.g., β-keto ester decomposition) using GC-MS .

Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting data in enantiomeric excess (ee) measurements?

- Methodological Answer : Discrepancies between polarimetry and chiral HPLC may arise from impurities or solvent effects. Validate results using two independent methods (e.g., HPLC and Mosher ester analysis). Calibrate instruments with certified standards and ensure sample homogeneity .

Q. What are the best practices for validating synthetic yields when scaling up this compound production?

- Methodological Answer : Perform parallel small-scale reactions (1–10 mmol) to identify bottlenecks (e.g., exothermicity, byproduct formation). Use process analytical technology (PAT) like in-line FTIR to monitor reaction progress. Compare isolated yields with theoretical calculations based on limiting reagent stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.